molecular formula C13H19NO3 B183810 Tert-butyl 4-ethoxyphenylcarbamate CAS No. 59255-66-2

Tert-butyl 4-ethoxyphenylcarbamate

Cat. No. B183810
CAS RN: 59255-66-2
M. Wt: 237.29 g/mol
InChI Key: JTRBUZCTWMDFDP-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethoxyphenylcarbamate is a chemical compound with the CAS Number: 59255-66-2. It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 4-ethoxyphenylcarbamate .


Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-ethoxyphenylcarbamate were not found, a related compound, tert-butyl bis(40-(hexyloxy)-[1,10-biphenyl]-4-yl)carbamate, was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative . The tert-butyl carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-ethoxyphenylcarbamate is represented by the Inchi Code: 1S/C13H19NO3/c1-5-16-11-8-6-10 (7-9-11)14-12 (15)17-13 (2,3)4/h6-9H,5H2,1-4H3, (H,14,15) .


Physical And Chemical Properties Analysis

Tert-butyl 4-ethoxyphenylcarbamate is stored at room temperature .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 4-ethoxyphenylcarbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, Zhao et al. (2017) synthesized tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a key intermediate for omisertinib (AZD9291), a drug used in cancer therapy. This compound was derived from 4-fluoro-2methoxy-5nitroaniline through a series of steps including acylation, nucleophilic substitution, and reduction, achieving an overall yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Directed Lithiation

Smith, El‐Hiti, and Alshammari (2013) reported the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. This process involved doubly lithiating the nitrogen and ortho positions to the directing metalating group, resulting in high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Role in Organic Synthesis

In organic synthesis, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl 4-ethoxyphenylcarbamate, have been utilized as N-(Boc) nitrone equivalents. Guinchard, Vallée, and Denis (2005) synthesized these sulfones from aldehydes and tert-butyl N-hydroxycarbamate, and utilized them as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Metabolism Studies

Douch and Smith (1971) studied the metabolism of m-tert.-butylphenyl N-methylcarbamate, which is structurally similar to tert-butyl 4-ethoxyphenylcarbamate, in mice and insects. They found that both the tert.-butyl group and the N-methyl group were hydroxylated, forming various phenolic metabolites (Douch & Smith, 1971).

Catalytic Applications

In the realm of catalysis, Storgaard and Ellman (2009) explored the Rhodium-catalyzed enantioselective addition of Arylboronic Acids to in situ generated N‐Boc Arylimines, using tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate as a key reagent. This work highlights the potential of such carbamates in asymmetric synthesis (Storgaard & Ellman, 2009).

Novel Dendrimers

Deng Jin-gen (2013) synthesized novel thermosensitive benzyl ether dendrimers incorporating tert-butyl 3,5-bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenylcarbamate. These dendrimers displayed thermosensitivity and their turbidity varied with concentration, indicating potential applications in responsive materials (Deng Jin-gen, 2013).

Safety And Hazards

The safety information for Tert-butyl 4-ethoxyphenylcarbamate indicates that it is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding release to the environment and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-(4-ethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRBUZCTWMDFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406846
Record name tert-butyl 4-ethoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-ethoxyphenylcarbamate

CAS RN

59255-66-2
Record name tert-butyl 4-ethoxyphenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Karimian, H Tajik - Iranian Journal of Science and Technology …, 2016 - Springer
A simple and efficient method for the N-Boc protection of amines using (Boc) 2 O in the presence of a catalytic amount of silica propyl(N-methyl) imidazolium chloride ([Sipmim]Cl) is …
Number of citations: 1 link.springer.com

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